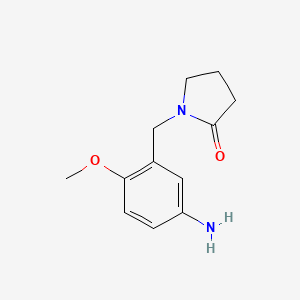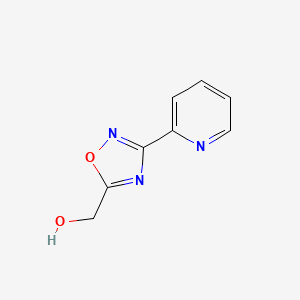
2-bromo-N-(3,4-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3,4-dimethoxyphenyl)butanamide is a biochemical compound used for proteomics research . It has a molecular formula of C12H16BrNO3 and a molecular weight of 302.16 .
Physical And Chemical Properties Analysis
2-bromo-N-(3,4-dimethoxyphenyl)butanamide is a solid compound . Its molecular weight is 302.16 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Compounds related to "2-bromo-N-(3,4-dimethoxyphenyl)butanamide" have been investigated for their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. Synthesized bromophenols demonstrated inhibitory capacities, suggesting potential applications in treating diseases like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Balaydın et al., 2012).
Antioxidant Properties
Bromophenols derived from related synthetic processes have shown effective antioxidant power. These compounds were tested in various in vitro assays to evaluate their antioxidant and radical scavenging activities. The results indicated that synthesized bromophenols possess significant antioxidant properties, which can be compared to those of standard antioxidant compounds like BHA, BHT, α-tocopherol, and trolox (Balaydın et al., 2010).
Drug Design and Pharmacology
Studies have explored the potential of related compounds in drug design, particularly focusing on their interactions with specific biological targets. For example, research into CDK2 inhibitors identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as a compound with promising inhibitory activity, showcasing the application of structure-based drug design (SBDD) in discovering potent and selective inhibitors for therapeutic purposes (Vulpetti et al., 2006).
Materials Science
In materials science, heterodifunctional polyfluorene building blocks, including compounds with bromo and dimethoxyphenyl groups, have been used to create enhanced brightness emission-tuned nanoparticles. These nanoparticles, formed through covalent attachment to polyethylene glycol, exhibited bright fluorescence emissions with quantum yields up to 84%, showcasing their potential in optical applications (Fischer et al., 2013).
Organic Synthesis
Research in organic synthesis has led to the development of novel methods for bromination of aromatic ethers, including those related to "2-bromo-N-(3,4-dimethoxyphenyl)butanamide". These methods offer improved yields and safety profiles, suggesting broader applications in synthesizing various organic compounds (Yong-nan, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-(3,4-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-8-5-6-10(16-2)11(7-8)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLWQOXMEGNGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273334 |
Source


|
| Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethoxyphenyl)butanamide | |
CAS RN |
1119450-40-6 |
Source


|
| Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
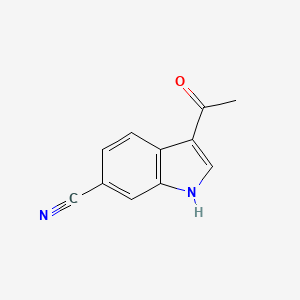
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
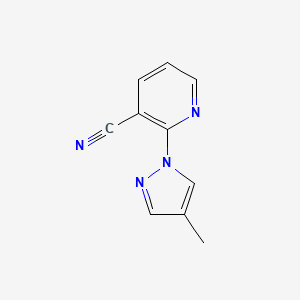
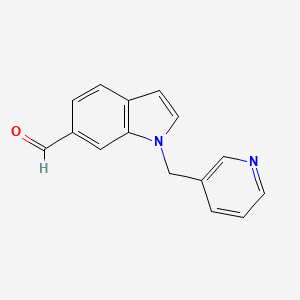
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
